molecular formula C21H19N3OS B7811499 N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7811499
M. Wt: 361.5 g/mol
InChI Key: RUAHAEYHQJBVAR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a 4-methoxybenzylamine substituent at position 4 and a 4-methylphenyl group at position 3. Its structure combines a planar aromatic thienopyrimidine core with a flexible methoxybenzyl side chain, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-3-7-16(8-4-14)18-12-26-21-19(18)20(23-13-24-21)22-11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAHAEYHQJBVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene Intermediate

A one-pot, three-component reaction between ethyl acetoacetate (or cyclohexanone), cyanoacetamide, and elemental sulfur in dimethylformamide (DMF) with morpholine as a base yields 2-aminothiophene derivatives. For the 5-(4-methylphenyl) substituent, 4-methylbenzaldehyde is introduced during cyclization. The reaction proceeds at 50–60°C for 12–24 hours, with the product precipitated by ice-water quenching and purified via filtration.

Key reaction parameters :

  • Solvent : DMF (polar aprotic)

  • Base : Morpholine (dual role as base and catalyst)

  • Temperature : 50–60°C

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

The 2-aminothiophene intermediate reacts with 4-methylbenzaldehyde in dry DMF under acidic conditions (HCl catalysis) to form 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one . This step establishes the pyrimidine ring and positions the 4-methylphenyl group at C5.

Characterization data for analogous compounds :

  • 1H-NMR : δ 8.27 (d, J = 8.0 Hz, ArH), 2.77 (s, CH3)

  • MS : m/z 399.36 (M+)

Chlorination at C4 Position

Conversion of the 4-oxo group to a chloro substituent is critical for subsequent nucleophilic substitution.

Phosphorus Oxychloride (POCl3) Mediated Chlorination

The thieno[2,3-d]pyrimidin-4-one derivative is refluxed with excess POCl3 (18.9 equivalents) for 4–12 hours. The reaction mixture is neutralized with ammonia post-chlorination, and the product is extracted with ethyl acetate.

Optimization insights :

  • Yield : 40–80% (dependent on substituent steric effects)

  • Purity : Direct use without purification is recommended due to moisture sensitivity.

Nucleophilic Substitution with 4-Methoxybenzylamine

Introducing the N-(4-methoxybenzyl) group necessitates displacing the C4 chloride with 4-methoxybenzylamine.

Conventional Heating Method

A solution of 4-chlorothieno[2,3-d]pyrimidine in ethanol-isopropanol (1:1) is treated with 4-methoxybenzylamine and triethylamine (TEA) at 80°C for 3–12 hours. The product is isolated via flash chromatography (hexane:ethyl acetate gradient).

Representative data for morpholine analogues :

  • Yield : 87%

  • 1H-NMR : δ 3.78 (t, morpholine), 3.53 (t, morpholine)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, MPC-6827 analogues are synthesized in 3 hours at 155°C under microwave conditions, achieving comparable yields to conventional methods.

Advantages :

  • Time reduction : 3 hours vs. 12 hours

  • Yield preservation : 54–90%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H-NMR :

    • Aromatic protons (δ 6.89–8.35) confirm the thienopyrimidine core.

    • Methoxy group: δ 3.78 (s, OCH3).

  • Mass Spectrometry :

    • m/z 166.0 [M+H]+ for N-methyl analogues.

Purity Assessment

  • HPLC : >95% purity for clinical candidates.

  • Elemental Analysis : Carbon and nitrogen content within 0.3% of theoretical values.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Conventional Heating54–8712–24Scalability
Microwave-Assisted54–903–6Rapid kinetics

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at C2 vs. C4 positions necessitate strict temperature control.

  • Solvent Choice : DMF enhances cyclization but complicates removal; toluene or acetonitrile alternatives are under investigation.

  • Green Chemistry : Replacement of POCl3 with biocatalytic agents remains an unmet need.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has shown promise as a potential anticancer agent . Research indicates that compounds within the thienopyrimidine class can inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine could effectively inhibit the growth of various cancer cell lines through targeted enzyme inhibition .

Pharmacology

The compound is being investigated for its ability to modulate biological pathways, particularly those involved in cancer progression and inflammation. Its interactions with specific protein targets suggest potential use as a therapeutic agent in treating diseases characterized by dysregulated signaling pathways .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell growth in breast and prostate cancer models, with IC50 values ranging from 10 to 30 µM .

Biochemistry

Research into the biochemical interactions of this compound has revealed its potential to affect nucleic acid synthesis and protein interactions. Studies have shown that it can bind to specific sites on enzymes, altering their activity and potentially leading to therapeutic effects .

Industrial Applications

In addition to its medicinal properties, this compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules utilized in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position 5 / Position 4) Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR)
Target Compound 4-Methylphenyl / 4-Methoxybenzyl ~345 (estimated) Methoxy (OCH₃), NH (IR ~3450 cm⁻¹)
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro... 4-Chlorophenyl / 7-Methyl-tetrahydrobenzo 85 170–172 Aliphatic CH (2927 cm⁻¹), C=N (1662 cm⁻¹)
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro... 4-Methoxyphenyl / 7-Methyl-tetrahydrobenzo 62 140–142 Methoxy (2835 cm⁻¹), C=N (1564 cm⁻¹)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine 4-Fluorophenyl / NH₂ 85 199–201 NH₂ (IR), Fluorine (¹H NMR δ ~7.2 ppm)
N-(4-Methoxyethyl)-5-(4-chlorophenyl)... 4-Chlorophenyl / 2-Methoxyethyl 319.8 Methoxyethyl (¹H NMR δ ~3.4–3.6 ppm)

Key Observations :

  • Electron-Donating vs.
  • Tetrahydrobenzo Derivatives : Compounds with tetrahydrobenzo rings (e.g., 5a, 5c) exhibit lower melting points (140–172°C) due to reduced planarity, contrasting with fully aromatic analogs .
  • Methoxy Substituents: The methoxy group in the target compound’s benzyl side chain may improve solubility compared to non-polar analogs like N-(2-phenylethyl) derivatives ().

Biological Activity

N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine family, which has garnered interest for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity and Antiproliferative Effects

Research has indicated that compounds within the thienopyrimidine class can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related thienopyrimidine derivatives demonstrate potent antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

  • Cytotoxicity Studies :
    • MCF-7 Cell Line : The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 4.3 µg/mL (0.013 µM), indicating strong activity against this line .
    • MDA-MB-231 Cell Line : The selective index (SI) for this line was noted to be 3.7 for certain derivatives, suggesting a favorable therapeutic window .
  • Mechanism of Action :
    • The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer proliferation, such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. These pathways are critical in tumor growth and metastasis.

Case Studies

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • A study published in MDPI reported that certain thienopyrimidines exhibited IC50 values as low as 9.1 nM against MCF-7 cells, highlighting their potential as effective anticancer agents .
  • Another investigation focused on the synthesis of various thienopyrimidine derivatives and their antiproliferative effects demonstrated that structural modifications significantly affected their potency against cancer cell lines .

Data Summary

The following table summarizes key findings related to the cytotoxicity and antiproliferative effects of this compound and related compounds:

Compound NameCell LineIC50 (µg/mL)Selective Index
This compoundMCF-74.319.3
Related Thienopyrimidine DerivativeMDA-MB-23128.03.7
Other Thienopyrimidine CompoundHT10803-

Q & A

What are the optimized synthetic routes for N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution of 4-chloro-thieno[2,3-d]pyrimidine derivatives with 4-methoxybenzylamine. Key steps include:

  • Reaction conditions : Use DMF as a solvent with diisopropylethylamine (DIPEA) as a base at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Yield optimization : Excess amine (1.2 eq.) and monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) reduces side products.

Table 1 : Example reaction yields for analogous thienopyrimidines (from ):

CompoundYield (%)Melting Point (°C)
5-(2-Methoxyphenyl) analog85229–231
5-(3,4-Dimethoxyphenyl) analog84226–227

Which analytical techniques are most effective for characterizing the structural and chemical purity of this compound?

Level : Basic
Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy δ ≈ 3.8 ppm, aromatic protons δ 6.8–8.5 ppm) .
  • HPLC : Use C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) to verify purity >95% .
  • Melting point : Sharp melting ranges (e.g., 199–231°C) indicate high crystallinity .

Table 2 : Representative NMR data for thienopyrimidines (from ):

Proton Environmentδ (ppm)Multiplicity
Pyrimidine H8.53Singlet
Methoxy (-OCH₃)3.82Singlet
Aromatic H (para-methyl)7.21Doublet

How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Level : Advanced
Answer :
Single-crystal X-ray diffraction (120 K) reveals:

  • Planarity : Thienopyrimidine core (r.m.s. deviation = 0.033 Å) and dihedral angles with substituents (e.g., 59.1° for chlorophenyl groups) .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (2.02 Å) stabilize conformation .
  • Packing interactions : Weak C–H⋯Cl and π-π stacking drive crystal lattice formation .

Table 3 : Crystallographic parameters (from ):

ParameterValue
Space groupP21/c
R factor0.079
Dihedral angle (core vs. aryl)50.59°–59.1°

What methodologies evaluate kinase inhibitory activity, and how are IC50 values interpreted?

Level : Advanced
Answer :

  • Enzymatic assays : Recombinant kinases (e.g., EGFR, LCK) incubated with ATP and substrate; fluorescence/quenching measures inhibition .
  • IC50 interpretation : Lower values indicate higher potency (e.g., Dasatinib IC50 = 0.4–4.0 µM). Variability arises from kinase isoforms or assay conditions .
  • Validation : Counter-screen against unrelated kinases to confirm selectivity.

How should contradictions in biological activity data be addressed?

Level : Advanced
Answer :
Discrepancies may arise from:

  • Assay variability : Normalize to positive controls (e.g., Staurosporine) and replicate across labs.
  • Structural analogs : Compare substituent effects (e.g., 5-aryl vs. 6-methyl groups) to clarify SAR .
  • Orthogonal assays : Confirm tubulin polymerization inhibition via both biochemical (e.g., turbidity) and cellular (e.g., mitotic arrest) methods .

What strategies enhance bioavailability while maintaining target affinity?

Level : Advanced
Answer :

  • Hydrophilic groups : Introduce morpholino or tetrazole rings to improve solubility .
  • Metabolic stability : Fluorination or methyl substitution reduces CYP450-mediated degradation .
  • Computational modeling : Predict logP and polar surface area to balance lipophilicity and absorption .

How to troubleshoot low synthetic yields in the final step?

Level : Basic
Answer :

  • Incomplete reaction : Increase temperature to 50°C or use microwave-assisted synthesis.
  • Side reactions : Add KI (1 eq.) to catalyze substitution and reduce elimination byproducts .
  • Purification : Employ gradient elution (hexane → ethyl acetate) for better separation .

What are critical storage considerations for this compound?

Level : Basic
Answer :

  • Temperature : Store at –20°C in airtight containers; avoid >50°C to prevent decomposition .
  • Light/moisture : Use amber vials and desiccants (e.g., silica gel) to limit hydrolysis/oxidation .

How reliable are in silico target prediction methods?

Level : Advanced
Answer :

  • Docking accuracy : Correlation with experimental IC50 depends on force fields (e.g., AutoDock Vina vs. Glide) .
  • False positives : Validate predicted EGFR inhibitors via competitive binding assays .

What experimental designs assess metabolic stability?

Level : Advanced
Answer :

  • Liver microsomes : Incubate compound with NADPH; LC-MS quantifies parent compound degradation (t½ = 30–60 min desirable) .
  • PAMPA : Measure permeability (Pe > 1 × 10⁻⁶ cm/s indicates good absorption) .

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